

# "Methyl 11-methyltridecanoate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Methyl 11-methyltridecanoate

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# Methyl 11-methyltridecanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical and chemical properties of **Methyl 11-methyltridecanoate**, a branched-chain fatty acid methyl ester. This document is intended to be a valuable resource for professionals in research and drug development, offering organized data, detailed experimental protocols, and visual workflows to support scientific endeavors.

## **Physical and Chemical Properties**

**Methyl 11-methyltridecanoate** is the methyl ester of 11-methyltridecanoic acid. Its branched-chain structure influences its physical properties, differentiating it from its straight-chain isomer, methyl tridecanoate. The following tables summarize the available quantitative data for **Methyl 11-methyltridecanoate**. For context and comparison, data for the more extensively studied straight-chain isomer, Methyl tridecanoate, is also provided where specific data for the branched compound is unavailable.

Table 1: General and Physical Properties



Property	Value for Methyl 11- methyltridecanoate	Value for Methyl tridecanoate (for comparison)
CAS Number	5487-62-7[1]	1731-88-0[2]
Molecular Formula	C15H30O2[3]	C14H28O2[2]
Molecular Weight	242.40 g/mol [3]	228.37 g/mol [2]
Appearance	-	Colorless, oily liquid[4]
Boiling Point	281.35 °C (estimated)[1]	131 °C at 4 mmHg[2]
Melting Point	-	5.5 °C[2]
Density	-	0.864 g/mL at 25 °C[2]
Flash Point	125.00 °C (estimated)[1]	>110 °C[5][6]
Vapor Pressure	0.004 mmHg at 25 °C (estimated)[1]	-

Table 2: Solubility Data

Solvent	Solubility of Methyl 11- methyltridecanoate	Solubility of Methyl tridecanoate (for comparison)
Water	0.134 mg/L at 25 °C (estimated)[1]	Insoluble[4]
Organic Solvents	-	Generally soluble in ether, benzene, and chloroform[4]. Soluble in DMF (25 mg/ml), DMSO (10 mg/ml), and Ethanol (25 mg/ml)[7].

# **Experimental Protocols**



The following sections detail the methodologies for the synthesis and analysis of branchedchain fatty acid methyl esters like **Methyl 11-methyltridecanoate**.

## **Synthesis: Acid-Catalyzed Esterification**

This protocol is adapted from the synthesis of methyl tridecanoate and can be applied to the synthesis of **Methyl 11-methyltridecanoate** from 11-methyltridecanoic acid.[8]

#### Materials:

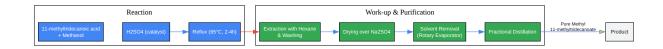
- 11-methyltridecanoic acid
- Anhydrous methanol
- Concentrated sulfuric acid
- Hexane
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)
- Rotary evaporator

#### Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 11-methyltridecanoic acid in a molar excess of anhydrous methanol.
- Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the weight of the fatty acid).
- Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with continuous stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).



- Work-up: After the reaction is complete, allow the mixture to cool to room temperature and transfer it to a separatory funnel.
- Extraction and Washing: Add an equal volume of hexane and wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the acid catalyst. A final wash with water is recommended.
- Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.
- Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
- Purification: The crude Methyl 11-methyltridecanoate can be purified by fractional distillation under reduced pressure.



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Synthesis workflow for **Methyl 11-methyltridecanoate**.

# Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis and identification of fatty acid methyl esters.

Instrumentation and Conditions (General):

- Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., BPX70).
- Injector: Split/splitless injector, operated in splitless mode.



- Oven Temperature Program: A temperature gradient is typically used to separate FAMEs based on their boiling points and polarity. An example program could be: initial temperature of 60°C, hold for 1 min, ramp to 170°C at 50°C/min, hold for 6 min, ramp to 200°C at 2.5°C/min, hold for 3 min, ramp to 222°C at 10°C/min, hold for 8.7 min, and then ramp to 255°C at 50°C/min and hold for 1 min.[9]
- · Carrier Gas: Helium or hydrogen.
- Mass Spectrometer: Operated in electron ionization (EI) mode.
- Data Analysis: Identification of Methyl 11-methyltridecanoate is based on its retention time and comparison of its mass spectrum with reference spectra.



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Workflow for the GC-MS analysis of Methyl 11-methyltridecanoate.

## Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules, including branched-chain fatty acid methyl esters.

#### Sample Preparation:

• Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl<sub>3</sub>).

#### Expected <sup>1</sup>H NMR Signals:

- A strong singlet around 3.7 ppm corresponding to the methyl ester protons.
- A doublet for the methyl group at the 11-position.
- A triplet for the terminal methyl group.



- A complex multiplet for the methine proton at the 11-position.
- A series of multiplets for the methylene protons along the carbon chain.

#### Expected <sup>13</sup>C NMR Signals:

- A signal for the carbonyl carbon of the ester group.
- A signal for the methoxy carbon of the ester group.
- Distinct signals for the methyl carbons at the 11-position and the terminus.
- A signal for the methine carbon at the 11-position.
- A series of signals for the methylene carbons.

## **Biological Activity and Signaling Pathways**

Currently, there is limited specific information available in the scientific literature regarding the biological activity and associated signaling pathways of **Methyl 11-methyltridecanoate**. Research on its straight-chain isomer, methyl tridecanoate, has suggested potential antimicrobial and semiochemical properties. However, further investigation is required to determine if these activities are also characteristic of the branched-chain isomer and to elucidate any specific molecular targets or signaling cascades involved.

### Conclusion

This technical guide provides a consolidated overview of the known physical and chemical properties of **Methyl 11-methyltridecanoate**, alongside detailed experimental protocols for its synthesis and analysis. While data on its biological functions remain scarce, the information presented here serves as a foundational resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development, facilitating further exploration into the potential applications of this branched-chain fatty acid methyl ester.

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